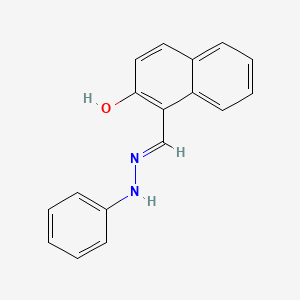

(E)-1-((2-phenylhydrazono)methyl)naphthalen-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-((2-phénylhydrazono)méthyl)naphtalène-2-ol est un composé organique appartenant à la classe des hydrazones. Les hydrazones sont caractérisées par la présence d'une double liaison carbone-azote (C=N) avec un atome d'azote lié à un groupe phényle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'(E)-1-((2-phénylhydrazono)méthyl)naphtalène-2-ol implique généralement la réaction de condensation entre la 2-hydroxy-1-naphtaldéhyde et la phénylhydrazine. La réaction est généralement effectuée dans un solvant d'éthanol sous reflux. Le mélange réactionnel est porté à ébullition, et le produit est obtenu après refroidissement et recristallisation.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

(E)-1-((2-phénylhydrazono)méthyl)naphtalène-2-ol peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés naphtoquinoniques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en un groupe amine.

Substitution : Le groupe phényle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.

Substitution : Divers électrophiles peuvent être utilisés pour les réactions de substitution, selon le produit souhaité.

Principaux produits formés

Oxydation : Dérivés de la naphtoquinone.

Réduction : Dérivés aminés correspondants.

Substitution : Diverses hydrazones substituées, selon l'électrophile utilisé.

Applications de la recherche scientifique

(E)-1-((2-phénylhydrazono)méthyl)naphtalène-2-ol a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.

Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour ses activités anti-inflammatoires et anticancéreuses.

Mécanisme d'action

Le mécanisme d'action de l'(E)-1-((2-phénylhydrazono)méthyl)naphtalène-2-ol implique son interaction avec diverses cibles moléculaires. Le composé peut former des complexes de coordination avec des ions métalliques, ce qui peut améliorer son activité biologique. De plus, le groupe hydrazone peut participer à des réactions redox, contribuant à ses propriétés antimicrobiennes et anticancéreuses. Les voies moléculaires exactes impliquées sont encore en cours d'investigation.

Applications De Recherche Scientifique

2-Hydroxy-1-naphthaldehyde phenylhydrazone has several scientific research applications:

Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the development of fluorescent probes and sensors.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mécanisme D'action

The mechanism of action of 2-hydroxy-1-naphthaldehyde phenylhydrazone involves its ability to form stable complexes with metal ions, which can be utilized in various analytical applications. The compound’s hydrazone group can interact with biological targets, potentially disrupting cellular processes and exhibiting biological activity.

Comparaison Avec Des Composés Similaires

Composés similaires

(E)-1-((2-phénylhydrazono)méthyl)benzène : Structure similaire mais avec un cycle benzénique au lieu d'un cycle naphtalène.

(E)-1-((2-phénylhydrazono)méthyl)phénol : Structure similaire mais avec un groupe phénol au lieu d'un groupe naphtalène.

Unicité

(E)-1-((2-phénylhydrazono)méthyl)naphtalène-2-ol est unique en raison de son cycle naphtalène, qui offre une stabilité supplémentaire et un potentiel d'interactions π-π. Cela peut améliorer son affinité de liaison dans les complexes de coordination et son activité biologique globale par rapport à des composés similaires avec des cycles aromatiques plus simples.

Propriétés

Numéro CAS |

6640-36-4 |

|---|---|

Formule moléculaire |

C17H14N2O |

Poids moléculaire |

262.30 g/mol |

Nom IUPAC |

1-[(E)-(phenylhydrazinylidene)methyl]naphthalen-2-ol |

InChI |

InChI=1S/C17H14N2O/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-18-19-14-7-2-1-3-8-14/h1-12,19-20H/b18-12+ |

Clé InChI |

WWIIENGSINYUES-LDADJPATSA-N |

SMILES isomérique |

C1=CC=C(C=C1)N/N=C/C2=C(C=CC3=CC=CC=C32)O |

SMILES canonique |

C1=CC=C(C=C1)NN=CC2=C(C=CC3=CC=CC=C32)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B11696013.png)

![2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11696018.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide](/img/structure/B11696026.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696042.png)

![N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide](/img/structure/B11696046.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11696057.png)

![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696066.png)

![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696069.png)

![7-chloro-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11696075.png)

![4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B11696087.png)

![3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11696094.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11696099.png)